5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole
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Overview
Description
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with methyl groups at the 5 and 6 positions and a thiophene ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of o-phenylenediamine derivatives with thiophene-2-carboxaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring.
Scientific Research Applications
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1H-benzo[d]imidazole: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the thiophene ring at the 2 position.
2-(Furan-2-yl)-1H-benzo[d]imidazole: Contains a furan ring instead of a thiophene ring.
Uniqueness
5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole is unique due to the presence of both the thiophene ring and the methyl groups, which can influence its electronic properties and reactivity. This combination of structural features can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Properties
Molecular Formula |
C13H12N2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
5,6-dimethyl-2-thiophen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C13H12N2S/c1-8-6-10-11(7-9(8)2)15-13(14-10)12-4-3-5-16-12/h3-7H,1-2H3,(H,14,15) |
InChI Key |
XWKJDVKNUHRVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=CS3 |
Origin of Product |
United States |
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